molecular formula C16H16N4O2 B2471168 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 900011-18-9

5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2471168
CAS No.: 900011-18-9
M. Wt: 296.33
InChI Key: UTPVZKRIVVBWGA-QPJJXVBHSA-N
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Description

5-Cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized in medicinal chemistry for its versatile biological activities and strong potential in oncology research . This scaffold is a notable class of heterocyclic compounds known for exhibiting potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as ATP-competitive inhibitors for various kinases, including CK2, EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers . The structural features of this scaffold allow for modifications that fine-tune electronic properties, lipophilicity, and molecular conformation, thereby influencing the compound's interaction with biological targets . The cinnamyl and 2-hydroxyethyl substituents on this particular derivative are designed to enhance its binding affinity and selectivity profile. This compound is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-10-9-20-15-14(11-18-20)16(22)19(12-17-15)8-4-7-13-5-2-1-3-6-13/h1-7,11-12,21H,8-10H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPVZKRIVVBWGA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit key signaling pathways involved in cancer progression, particularly targeting KRAS mutations which are prevalent in many cancers. A study highlighted the potential of pyrazolo derivatives in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing anti-inflammatory drugs . This application is particularly relevant in treating chronic inflammatory diseases.

Neuroprotective Properties
Emerging research suggests that 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may have neuroprotective effects. Studies have indicated its potential in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity
The compound's unique structure allows it to function as a bioactive agent against various pests and pathogens. Research has demonstrated its efficacy as an antifungal agent, providing a potential alternative to conventional pesticides. Its application in crop protection could reduce reliance on synthetic chemicals while promoting sustainable agricultural practices .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanocomposites Development
The compound has also been used in the development of nanocomposites. Its incorporation into polymer matrices can enhance the electrical and thermal conductivity of the materials, opening avenues for applications in electronics and energy storage devices .

Case Studies

StudyFocusFindings
Anticancer Study Inhibition of KRAS mutationsDemonstrated significant reduction in tumor growth in vitro and in vivo models .
Anti-inflammatory Research COX inhibitionShowed effective reduction of inflammation markers in animal models .
Agricultural Application Antifungal efficacyEffective against several fungal strains with minimal phytotoxicity .
Polymer Development Enhanced material propertiesResulted in polymers with superior mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Cinnamyl vs. Hydroxyethyl vs. Methyl/Trifluoroalkyl: The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic trifluoroalkyl group in the PDE9 inhibitor and the compact methyl group in the antifungal derivatives .
  • Synthetic Efficiency: The use of acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) in related syntheses achieves higher yields (up to 92%) and greener conditions compared to traditional acid catalysts like HCl or polyphosphoric acid .
  • Biological Performance: Antifungal derivatives with arylamino groups demonstrate substituent-dependent efficacy, with methyl groups outperforming benzyl analogs. This suggests that the cinnamyl group’s bulkiness may require optimization for antimicrobial applications.

Pharmacological Potential

  • Enzyme Inhibition : The PDE9 inhibitor shows that bulky substituents (e.g., trifluoroalkyl) enhance selectivity. The cinnamyl group’s aromaticity may similarly target kinases or phosphodiesterases.
  • Solubility and Toxicity : The hydroxyethyl group likely reduces cytotoxicity compared to halogenated analogs (e.g., 2,4-dinitrophenyl ), aligning with trends in drug design favoring polar substituents .

Biological Activity

5-Cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique pyrazolo[3,4-d]pyrimidine core structure, which is known for its potential pharmacological activities. The presence of the cinnamyl and hydroxyethyl substituents enhances its solubility and biological interactions.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar pyrazole compounds demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds were tested for cytotoxicity, revealing promising results when used in combination with conventional chemotherapy agents like doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

2. Anti-inflammatory Effects

The compound has shown notable anti-inflammatory activity. In vitro studies demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Similar pyrazole compounds have demonstrated activity against a range of pathogenic bacteria and fungi, indicating that this compound may possess broad-spectrum antimicrobial properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes cyclization reactions to form the pyrazole ring followed by functionalization to introduce the cinnamyl and hydroxyethyl groups.

Case Study 1: Anticancer Activity Assessment

In a recent study, researchers synthesized several pyrazole derivatives, including this compound. These compounds were subjected to cytotoxicity assays against various cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability at micromolar concentrations, with enhanced effects noted when combined with doxorubicin.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation explored the anti-inflammatory mechanisms of pyrazole derivatives. The study utilized an LPS-induced inflammation model in vitro. The results showed that treatment with this compound significantly decreased the levels of inflammatory markers compared to untreated controls.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of TNF-α and NO production
AntimicrobialBroad-spectrum activity against bacteria/fungi

Q & A

Basic: What are the common synthetic routes for 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis typically involves cyclocondensation of 5-amino-pyrazole precursors with aldehydes or ketones. Key methodologies include:

  • Acid-catalyzed condensation : Using formic acid or Preyssler nanoparticles (Cs12H2[NaP5W30O110]) to promote regioselective cyclization .
  • Tandem aza-Wittig and annulation reactions : Employing iminophosphorane intermediates with aromatic isocyanates and hydrazine, achieving yields of 52–92% .
    Critical factors : Solvent choice (e.g., water for green synthesis ), temperature control (40–100°C), and catalyst loading (e.g., 5 mol% Preyssler nanoparticles) .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound and its derivatives?

Answer:

  • X-ray crystallography : Monoclinic space group P21/n with unit cell parameters (e.g., a = 4.6448 Å, β = 93.554°) resolves hydrogen-bonding networks and intermolecular interactions .
  • NMR and MS : <sup>1</sup>H/<sup>13</sup>C NMR confirms substitution patterns (e.g., cinnamyl vs. hydroxyethyl groups), while high-resolution MS validates molecular weight .
  • HPLC : Purity assessment (>95%) is critical for pharmacological studies .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?

Answer:

  • Catalyst screening : Preyssler nanoparticles enhance reaction rates and regioselectivity via Brønsted acid sites, reducing byproducts .
  • Solvent engineering : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while water enables eco-friendly synthesis .
  • Temperature modulation : Lower temperatures (40–60°C) favor kinetic control, reducing side reactions in cyclization steps .
    Example : Using Cs12H2[NaP5W30O110] increased yields from 19% to 70% for analogous pyrazolo-pyrimidines .

Advanced: What structure-activity relationships (SAR) govern the antitumor and antifungal properties of this compound?

Answer:

  • Substituent effects :
    • Cinnamyl group : Enhances lipophilicity and membrane penetration, critical for antitumor activity .
    • Hydroxyethyl moiety : Improves solubility but may reduce potency; balancing hydrophilicity is key .
    • Thioether derivatives : Analogues with benzylthio groups (e.g., 6-((3-fluorobenzyl)thio)-) show enhanced antifungal activity (100% inhibition at 50 mg/L against Sclerotinia) .
  • Electron-withdrawing groups : Chloro or fluoro substituents on aryl rings increase electrophilicity, boosting DNA intercalation .

Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural analysis?

Answer:

  • Software refinement : SHELXL (via SHELX suite) refines crystallographic data against high-resolution diffraction patterns, addressing discrepancies in bond lengths or angles .
  • Validation tools : Rfree values and residual density maps identify errors in electron density fitting .
  • Comparative analysis : Cross-validate with spectroscopic data (e.g., <sup>13</sup>C NMR chemical shifts vs. DFT-predicted values) .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets like PDE9 or ALDH1A?

Answer:

  • Molecular docking : Crystal structures of PDE9 inhibitors (e.g., PDB ID for PDE9-inhibitor complexes) guide pose prediction, with scoring functions (AutoDock Vina) evaluating hydrogen bonds and hydrophobic interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on key residues (e.g., ALDH1A catalytic cysteine) .
  • QSAR models : Train models using IC50 data from analogues (e.g., 15a–15e derivatives) to predict bioactivity .

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